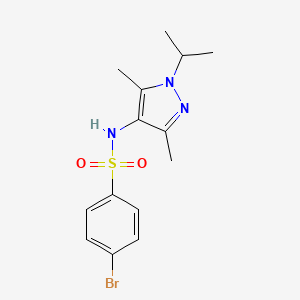
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid, also known as BPTES, is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. BPTES has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death.
作用機序
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid binds to the active site of glutaminase, inhibiting its activity. Glutaminase is responsible for converting glutamine to glutamate, which is then used in various metabolic pathways in the cell. In cancer cells, glutaminase is overexpressed, leading to increased glutamine metabolism and cell proliferation. By inhibiting glutaminase activity, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid disrupts this metabolic pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cell proliferation and increased cell death. In addition, 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to have minimal toxicity in normal cells. This makes 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
実験室実験の利点と制限
One advantage of using 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid in lab experiments is its specificity for glutaminase. This allows researchers to selectively inhibit glutaminase activity in cancer cells, without affecting normal cells. However, the low yield of the synthesis method and the limited solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid can make it difficult to use in lab experiments.
将来の方向性
There are several future directions for the study of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. One direction is to optimize the synthesis method to increase the yield and solubility of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. Another direction is to study the potential of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid as a combination therapy with other anti-cancer agents. Finally, further studies are needed to understand the long-term effects of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid on normal cells, as well as its potential as a therapeutic agent for other diseases.
合成法
The synthesis of 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid involves several steps. The first step is the synthesis of 5-bromo-2-thiophenecarboxylic acid, which is then reacted with piperidine to form 5-bromo-4-(2-piperidin-1-ylethyl)thiophene-2-carboxylic acid. This intermediate is then reacted with sulfamide to form 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid. The overall yield of the synthesis is around 10%.
科学的研究の応用
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been extensively studied for its potential as an anti-cancer agent. Glutaminase is overexpressed in many types of cancer cells, and 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid has been shown to selectively inhibit glutaminase activity in these cells. This leads to decreased cell proliferation and increased cell death, making 5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid a promising candidate for cancer therapy.
特性
IUPAC Name |
5-bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S2/c13-11-10(8-9(20-11)12(16)17)21(18,19)14-4-7-15-5-2-1-3-6-15/h8,14H,1-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFKVWEOYFVLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNS(=O)(=O)C2=C(SC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(2-piperidin-1-ylethylsulfamoyl)thiophene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)
![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)


![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)